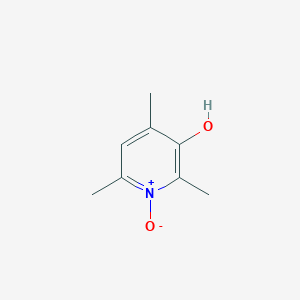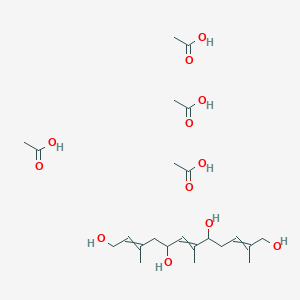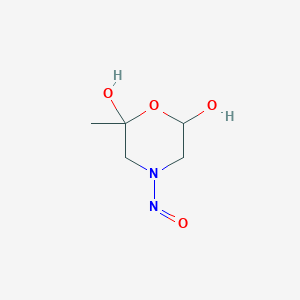
1,1,1,3,3-Pentachlorobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentachlorobutan-2-one is a chlorinated organic compound with the molecular formula C₄H₃Cl₅O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a ketone functional group. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher chlorinated ketones or carboxylic acids.
Reduction: Less chlorinated compounds or alcohols.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.
Comparación Con Compuestos Similares
1,1,1,3,3-Pentachlorobutan-2-one can be compared with other chlorinated ketones such as:
1,1,1-Trichloropropan-2-one: Less chlorinated and less reactive.
1,1,1,2,3-Pentachloropropane: Similar chlorination but different structural properties.
1,1,1,3,3-Pentachloropropane: Similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated compounds.
Propiedades
Número CAS |
114154-57-3 |
|---|---|
Fórmula molecular |
C4H3Cl5O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentachlorobutan-2-one |
InChI |
InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |
Clave InChI |
PFBKNJHBFSZVAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


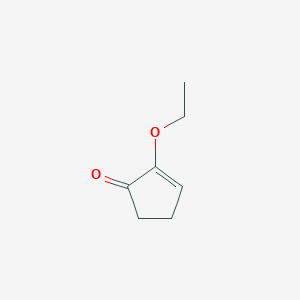
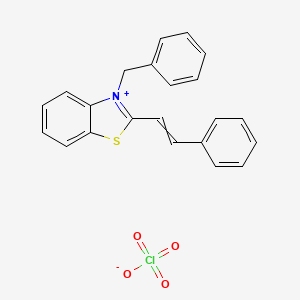
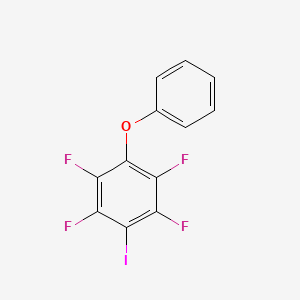
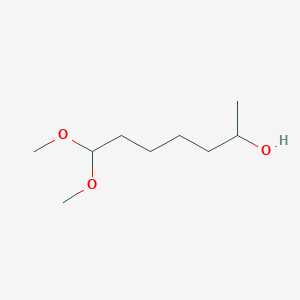
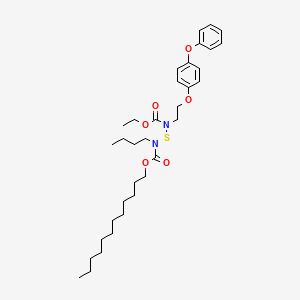
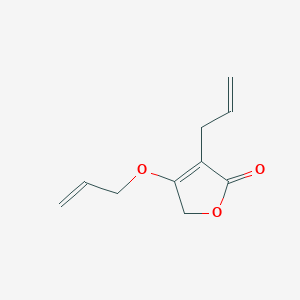

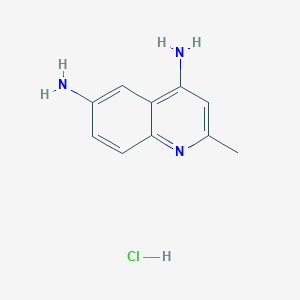
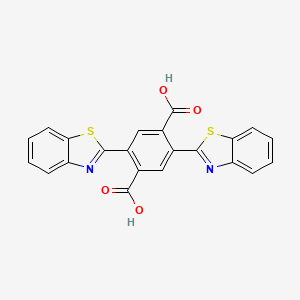
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
